Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549044
InChI: InChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
SMILES:
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.:

Cat. No.: VC17549044

Molecular Formula: C16H15BrN2O2

Molecular Weight: 347.21 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate -

Specification

Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
IUPAC Name benzyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Standard InChI InChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
Standard InChI Key PIAILUBACCNXDN-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1N=CC(=C2)Br)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold consists of a 1,6-naphthyridine ring system fused with a partially saturated dihydro-pyridine moiety. The benzyloxycarbonyl (Boc) group at the 6-position and the bromine atom at the 3-position are critical to its chemical behavior. The naphthyridine core contains two nitrogen atoms at the 1- and 6-positions, contributing to its electron-deficient nature and ability to participate in π-π stacking interactions .

PropertyValue
Molecular FormulaC₁₆H₁₅BrN₂O₂
Molecular Weight367.21 g/mol
SMILES NotationO=C(OCc1ccccc1)N2CCCc3c(Br)cnc23
Key Functional GroupsBromo, Benzyl Ester, Dihydro-Naphthyridine

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a commercially available naphthyridine precursor. A representative route involves:

  • Bromination: Electrophilic aromatic substitution at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Esterification: Reaction of the carboxylic acid intermediate with benzyl alcohol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification.

  • Hydrogenation: Partial saturation of the naphthyridine ring using hydrogen gas and a palladium catalyst to yield the 7,8-dihydro derivative.

Critical parameters include temperature control during bromination (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions.

Industrial Scaling Strategies

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems optimize reagent stoichiometry and purification via crystallization or chromatography, achieving yields exceeding 80%.

Table 2: Comparison of Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
CatalystPd/C (5 wt%)Heterogeneous Pd/γ-Al₂O₃
PurificationColumn ChromatographyRecrystallization
Typical Yield65–75%80–85%

Physicochemical Properties and Reactivity

Stability and Solubility

The compound is a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . The benzyl ester confers marginal stability under basic conditions but is prone to hydrolysis in acidic environments, unlike tert-butyl analogs .

Reactivity Profile

The bromine atom participates in cross-coupling reactions, while the dihydro-naphthyridine ring undergoes oxidation to regenerate aromaticity. Key transformations include:

  • Nucleophilic Substitution: Replacement of bromine with amines or alkoxides under SNAr conditions.

  • Metal-Catalyzed Coupling: Suzuki reactions with boronic acids to form biaryl derivatives.

  • Reductive Amination: Conversion of the ester to amides via intermediate acyl chlorides.

Applications in Medicinal Chemistry

Biological Activity and Mechanism

Naphthyridine derivatives exhibit inhibitory activity against kinases, proteases, and GPCRs . The bromine atom enhances binding affinity by forming halogen bonds with target proteins, as evidenced in kinase inhibition assays . For example, analogs of this compound have shown nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical studies .

Case Studies and Drug Development

The compound serves as a precursor to prodrugs and bioisosteres. In a 2024 patent, a derivative bearing a morpholine substituent (introduced via Suzuki coupling) demonstrated antitumor activity in murine models . Another study highlighted its use in synthesizing HIV integrase inhibitors, leveraging the naphthyridine core’s ability to chelate metal ions in enzyme active sites.

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